molecular formula C6H8N2O2 B3146885 4-Methoxy-6-methylpyrimidin-2-ol CAS No. 61000-87-1

4-Methoxy-6-methylpyrimidin-2-ol

Cat. No. B3146885
CAS RN: 61000-87-1
M. Wt: 140.14 g/mol
InChI Key: NOKMBWMSYJRBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-6-methylpyrimidin-2-ol is a chemical compound with the formula C6H8N2O2 . It is used for research purposes .

Scientific Research Applications

Synthesis and Chemical Properties

4-Methoxy-6-methylpyrimidin-2-ol is a significant compound in the field of organic chemistry, particularly in the synthesis of various pharmaceuticals and agrochemicals. A notable application involves its use as an intermediate in the synthesis of the anticancer drug dasatinib. The compound is synthesized through a process involving acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride. Optimal synthesis conditions have been thoroughly investigated to maximize yield and efficiency (Guo Lei-ming, 2012).

Crystal Structure and Theoretical Studies

The crystal and molecular structures of related pyrimidine derivatives have been extensively studied, providing valuable insights into their chemical behavior and potential applications. For instance, the structural analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate has contributed to understanding the formation of side products in antitubercular agents' synthesis (A. Richter et al., 2023). Additionally, hydrogen bonding patterns in 2-amino-4-methoxy-6-methylpyrimidine have been explored, revealing significant insights into the molecule's stability and potential for forming supramolecular structures (C. Glidewell et al., 2003).

Antiviral and Antimicrobial Applications

Research into the antiviral properties of pyrimidine derivatives, including those structurally similar to this compound, has highlighted their potential in treating various viral infections. Compounds such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have exhibited significant inhibitory activity against retroviruses, including HIV, suggesting the potential for developing new antiviral drugs (D. Hocková et al., 2003).

Corrosion Inhibition

This compound derivatives have also been investigated for their corrosion inhibiting properties, particularly in acidic media. A study on 4-(4-methoxy-6-methylpyrimidin-2-yl)imino)methyl)benzaldehyde demonstrated high inhibition efficiency on mild steel, highlighting the potential of these compounds in industrial applications related to corrosion protection (Raman Kumar et al., 2017).

Safety and Hazards

The safety and hazards of 4-Methoxy-6-methylpyrimidin-2-ol are not fully detailed in the search results .

properties

IUPAC Name

4-methoxy-6-methyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(10-2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKMBWMSYJRBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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